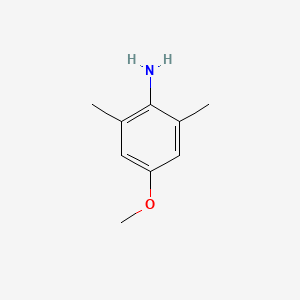

4-Methoxy-2,6-dimethylaniline

Description

Overview and Significance of the Compound

4-Methoxy-2,6-dimethylaniline, an aromatic amine and a derivative of aniline (B41778), holds a noteworthy position in academic and industrial chemical research. nih.govontosight.ai Its molecular structure, featuring a methoxy (B1213986) group and two methyl groups on the aniline framework, imparts specific chemical properties that make it a valuable intermediate in organic synthesis. nih.govontosight.ai The compound is recognized as a building block in the creation of more complex molecules, including dyes and compounds with potential pharmaceutical applications. nih.govontosight.ai

The significance of this compound in academic research is highlighted by its use in fundamental chemical studies. A notable early investigation into its reactivity was conducted by B. C. Saunders and G. H. R. Watson in 1950, who examined the oxidation of the compound using a peroxidase enzyme. nih.govscispace.comcapes.gov.br This research was part of a broader series on peroxidase action and sought to understand the mechanisms of enzymatic oxidation of substituted anilines. scispace.com The study detailed the synthesis of this compound and the identification of its oxidation products, which included 2,6-dimethyl-p-benzoquinone. scispace.com This work not only contributed to the understanding of enzyme kinetics but also described a more efficient synthesis route for the compound at the time, which involved the methylation of the hydroxyl group of a synthesized azo compound, followed by reduction. scispace.com

In more contemporary research, this compound serves as a precursor in the synthesis of specialized chemical entities. For instance, it is a starting material for creating N-cyclopropyl-4-methoxy-2,6-dimethylaniline, a compound utilized in diastereoselective (3 + 2) cycloaddition reactions, which are important for constructing complex bicyclic systems. researchgate.net The electronic and steric properties conferred by the methoxy and dimethyl groups are crucial for guiding the stereochemical outcome of such reactions. researchgate.net Furthermore, derivatives of this compound are explored for their potential biological activities, including antioxidant and anti-inflammatory properties, and in the field of materials science for applications like organic light-emitting diodes (OLEDs). ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 34743-49-2 mdpi.com |

| Molecular Formula | C₉H₁₃NO nih.gov |

| Molecular Weight | 151.21 g/mol nih.govmdpi.com |

| Melting Point | 36-37 °C nih.gov |

| Boiling Point | 268.2 °C at 760mmHg nih.gov |

| Density | 1.019 g/cm³ nih.gov |

| Appearance | Solid rsc.org |

Historical Context of Research on Aniline Derivatives and Related Compounds

The study of this compound is rooted in the extensive history of research on aniline and its derivatives, which began in the 19th century and catalyzed major advancements in chemistry and industry. Aniline itself was first isolated in 1826 by Otto Unverdorben through the distillation of indigo. nih.gov However, it was August Wilhelm von Hofmann who, in 1843, demonstrated that several substances isolated by different chemists were, in fact, the same compound, which he named aniline. capes.gov.br Hofmann's research at the Royal College of Chemistry in London was pivotal in understanding the chemistry of aniline and other compounds derived from coal tar. capes.gov.br

A landmark moment in the history of aniline derivatives was the accidental synthesis of the first synthetic dye, mauveine, by William Henry Perkin, one of Hofmann's students, in 1856. nih.gov This discovery launched the synthetic dye industry, with companies like BASF (Badische Anilin & Sodafabrik) being founded to produce a wide array of aniline-based dyes. nih.gov The aniline used by Perkin was later found to be impure, containing a mixture of aniline and toluidines, which was crucial for the formation of the dye. nih.gov

The impact of aniline derivatives extended beyond dyes into the realm of medicine. Paul Ehrlich, inspired by the selective staining of bacteria by aniline dyes, conceived of a "magic bullet" that could target pathogens without harming the host. capes.gov.br This line of thinking led to the development of Salvarsan in 1909, an arsenic-containing aniline derivative that was the first effective treatment for syphilis. capes.gov.br Following this success, chemists at Bayer synthesized another aniline derivative, Prontosil, which was found to have antibacterial properties and became the first commercially available sulfonamide drug in 1935. capes.gov.br The development of these and other drugs underscored the importance of substituted anilines as a key structural motif in medicinal chemistry. ontosight.aisigmaaldrich.comprepchem.com Throughout the 20th century and into the 21st, research has continued to explore the synthesis and application of a vast range of aniline derivatives, leveraging them as intermediates for pharmaceuticals, agrochemicals, and advanced materials like polymers. sigmaaldrich.com

Scope and Objectives of the Research Outline

This article provides a focused scientific overview of the chemical compound this compound. The primary objective is to present a thorough and scientifically accurate account of the compound based on existing academic research. The scope is strictly limited to the topics defined in the preceding sections.

The first section offers a detailed look at this compound itself, covering its chemical identity and its significance as demonstrated in specific academic research studies. This includes its role as a synthetic intermediate and its contribution to the study of chemical reactions.

The second section places the compound within a broader scientific narrative by discussing the historical context of research into aniline and its derivatives. This historical perspective aims to illustrate the foundational importance of this class of compounds in the development of modern chemistry, including the dye industry and medicinal chemistry.

This outline deliberately excludes topics such as dosage information and safety profiles to maintain a strict focus on the chemical and historical aspects of the compound within an academic research framework. All chemical compounds discussed are systematically listed in the final table for clear reference.

Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxy-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMUCDRJXZLSNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956230 | |

| Record name | 4-Methoxy-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34743-49-2 | |

| Record name | Benzenamine, 4-methoxy-2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034743492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methoxy 2,6 Dimethylaniline and Its Derivatives

Established Synthetic Pathways and Mechanisms

Reduction of Corresponding Nitro Compounds

A primary and widely utilized method for the synthesis of anilines is the reduction of the corresponding nitroarenes. In the case of 4-Methoxy-2,6-dimethylaniline, the precursor is 5-methoxy-1,3-dimethyl-2-nitrobenzene. This transformation can be effectively carried out using various reducing agents.

One common laboratory-scale method involves the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a suitable solvent such as ethanol. chemicalbook.com The reaction typically proceeds by refluxing the mixture, followed by basification to liberate the free amine. The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group, leading to its stepwise reduction to an amino group.

Reaction Scheme: Reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene

O₂N-C₆H₂(CH₃)₂-OCH₃ + SnCl₂·2H₂O → H₂N-C₆H₂(CH₃)₂-OCH₃

| Reactant | Reagent | Solvent | Conditions | Yield |

| 5-methoxy-1,3-dimethyl-2-nitrobenzene | Tin(II) chloride dihydrate | Ethanol | Reflux, then NaOH | 78% chemicalbook.com |

A more contemporary approach to nitro group reduction that avoids the use of heavy metals involves reagents like trichlorosilane (HSiCl₃). This method is known for its chemoselectivity and can be performed under mild conditions.

Alkylation of Aniline (B41778) Derivatives

Another established route to this compound is through the alkylation of a suitable aniline precursor. A logical starting material for this approach is 4-amino-3,5-dimethylphenol (B131400). This method involves the O-alkylation of the phenolic hydroxyl group.

The synthesis can be achieved by treating 4-amino-3,5-dimethylphenol with an alkylating agent, such as iodomethane (CH₃I), in the presence of a base. The base, for instance, sodium 2-methylpropan-2-ol, deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion which then attacks the electrophilic methyl group of iodomethane. chemicalbook.com

Reaction Scheme: Alkylation of 4-amino-3,5-dimethylphenol

HO-C₆H₂(CH₃)₂-NH₂ + CH₃I → CH₃O-C₆H₂(CH₃)₂-NH₂

| Reactant | Reagent | Solvent | Conditions | Yield |

| 4-amino-3,5-dimethylphenol | Iodomethane, Sodium 2-methylpropan-2-ol | DMF | Room temperature | 43% chemicalbook.com |

Copper(I)-Catalyzed Amination Procedures

Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation or, more specifically for anilines, the Goldberg reaction, represents a significant method for the synthesis of aryl amines. wikipedia.org This approach involves the coupling of an aryl halide with an amine source in the presence of a copper catalyst.

For the synthesis of this compound, a hypothetical starting material would be a 4-halo-3,5-dimethylanisole (where halo = I, Br). The reaction would proceed by heating the aryl halide with an ammonia (B1221849) equivalent in the presence of a copper(I) catalyst, often with a ligand to stabilize the copper complex and facilitate the reaction. The mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) catalyst, followed by reaction with the amine and subsequent reductive elimination to yield the desired aniline and regenerate the catalyst. wikipedia.org

General Reaction Scheme: Copper(I)-Catalyzed Amination

X-C₆H₂(CH₃)₂-OCH₃ + NH₃ (or equivalent) --[Cu(I) catalyst, Ligand]--> H₂N-C₆H₂(CH₃)₂-OCH₃

| Aryl Halide (example) | Amine Source | Catalyst (example) | Ligand (example) | Solvent (typical) | Temperature (typical) |

| 4-Iodo-3,5-dimethylanisole | Aqueous Ammonia researchgate.net | Copper(I) Iodide wikipedia.org | Phenanthroline wikipedia.org | NMP, DMF wikipedia.org | High (e.g., >150 °C) wikipedia.org |

Processes Involving Dehydrogenation Catalysts

The synthesis of substituted anilines can also be achieved through processes that utilize dehydrogenation catalysts. These methods often involve the reaction of a ketone with an amine, followed by an in-situ dehydrogenation step.

Novel Synthetic Approaches and Innovations

Transition-Metal-Free Coupling Reactions

In recent years, there has been a significant drive towards the development of more sustainable and cost-effective synthetic methodologies, leading to the exploration of transition-metal-free coupling reactions for the formation of C-N bonds. These reactions offer an alternative to traditional metal-catalyzed processes, avoiding the use of often expensive and toxic heavy metals.

One such approach involves the use of strong bases, like potassium tert-butoxide, in polar aprotic solvents such as dimethyl sulfoxide (DMSO), to mediate the amination of aryl halides. researchgate.net The mechanism of these reactions can be complex and may involve radical pathways or the formation of aryne intermediates. For the synthesis of this compound, this could potentially involve the reaction of a 4-halo-3,5-dimethylanisole with an amine source under transition-metal-free conditions. While still an emerging field, these methods hold promise for the future of aniline synthesis due to their operational simplicity and reduced environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering substantial benefits over conventional heating methods. By utilizing microwave irradiation, this method provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes. This efficiency is attributed to the direct interaction of microwaves with polar molecules in the reaction medium, leading to a swift increase in temperature.

In the context of synthesizing derivatives of this compound, microwave-assisted techniques are particularly advantageous. For instance, in the synthesis of various heterocyclic compounds containing a substituted aniline moiety, microwave irradiation has been shown to improve yields and shorten reaction times significantly. One study on the synthesis of quinoline derivatives demonstrated that reactions carried out under microwave conditions were completed in as little as four minutes with excellent yields (80-95%), whereas conventional heating required 60 minutes and resulted in lower yields. Another protocol for synthesizing dihydropyrido[2,3-d]pyrimidines using a formyl-quinoline and a primary amine in DMF was completed in just 8 minutes at 150°C under microwave irradiation, yielding products in the 68-82% range.

Solvent-free microwave conditions represent a particularly green approach, minimizing waste and simplifying product purification. For example, the reaction of disubstituted triazines with amines has been efficiently performed under solvent-free microwave irradiation, with the amine itself serving as both the nucleophile and the base. These reactions were optimized at 150°C for 5-10 minutes. Such protocols highlight the potential for developing more sustainable and efficient syntheses for derivatives of this compound.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of aromatic amines and their derivatives to minimize environmental impact. These approaches focus on using benign solvents, renewable feedstocks, eco-friendly catalysts, and energy-efficient reaction conditions.

Key green chemistry strategies applicable to the synthesis of this compound derivatives include:

Use of Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even fruit juices. For example, the synthesis of Schiff bases has been successfully achieved using freshly squeezed citrus juice as a natural, non-toxic, and biodegradable acidic catalyst and solvent.

Solvent-Free Reactions: Conducting reactions without a solvent, often facilitated by techniques like grinding (mechanochemistry) or microwave irradiation, reduces waste and simplifies purification.

Eco-Friendly Catalysts: Employing catalysts that are non-toxic, recyclable, and derived from renewable sources. Citric acid, extracted from citrus fruits, has been used as a cost-effective and biodegradable catalyst for synthesizing various heterocyclic compounds.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or sonication to reduce energy consumption and reaction times compared to conventional heating.

These methodologies support the reduction of hazardous chemical usage, minimize reaction times, and can increase the selectivity of reactions, thereby simplifying the purification and isolation of the final products.

Stereoselective Synthesis and Chiral Derivatives

While this compound is an achiral molecule, it serves as a valuable building block for the synthesis of chiral derivatives, which are crucial in medicinal chemistry and materials science. Chiral amines are key components of many natural products and pharmaceutical drugs. The development of stereoselective methods to produce these molecules is a significant area of research.

One approach to creating chiral derivatives is through reactions that introduce a stereocenter. For example, anilines can react with chiral sulfonimidoyl fluorides in an enantiospecific manner to form sulfonimidamides, which possess a stable chiral center at the sulfur atom. wur.nl This type of reaction, activated by a metal catalyst like Ca(NTf2)2, proceeds with an inversion of the stereocenter at the sulfur atom, allowing for the controlled synthesis of a specific enantiomer. wur.nl

Furthermore, the amine group of this compound can be used to direct asymmetric transformations or be incorporated into larger chiral structures, such as chiral ligands for asymmetric catalysis. The design of chiral ligands is a cornerstone of asymmetric synthesis, and anilines are common precursors for ligands like chiral N-heterocyclic carbenes (NHCs) or oxazolines. These ligands can then be complexed with metals such as rhodium, iridium, or palladium to catalyze a wide range of enantioselective reactions, including asymmetric hydrogenation.

Derivatization Strategies and Functionalization

The primary amino group and the activated aromatic ring of this compound provide multiple sites for derivatization and functionalization, allowing for the synthesis of a diverse range of compounds.

Amination Reactions

The amino group of this compound can undergo various amination reactions to form new C-N bonds. One important transformation is the N-arylation or coupling with aryl halides to produce diarylamines. While direct C-H amination is possible, a more common strategy involves the coupling of an aniline with an aryl halide.

In a related example, 4-methoxy-N,N-dimethylaniline was successfully coupled with various chlorotoluenes using a transition-metal-free system of potassium tert-butoxide in dimethyl sulfoxide (DMSO). This method resulted in good to nearly quantitative yields of the corresponding aminated products. researchgate.net Such methodologies are highly relevant for the functionalization of this compound, enabling the synthesis of more complex amine structures.

Schiff Base Formation

The reaction of the primary amino group of this compound with aldehydes or ketones is a straightforward and efficient method for forming Schiff bases (or imines). This condensation reaction is one of the most fundamental transformations in coordination chemistry and is widely used to synthesize ligands for metal complexes.

| Aniline Reactant | Aldehyde Reactant | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 4-Methoxyaniline | 4-Methoxybenzaldehyde | Methanol | Reflux, 1 hr | Not specified |

| 2-Methoxybenzenamine | 4-(Dimethylamino)benzaldehyde | Anhydrous Ethanol | Stirring at 353 K, 4 hrs | Not specified |

| 4,4'-Methylenedianiline | p-Methoxybenzaldehyde | Ethanol | Reflux, 3 hrs | 85% |

| 4,4'-Methylenedianiline | Benzaldehyde | Ethanol | Reflux, 3 hrs | 90% |

Halogenation

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating methoxy (B1213986) and amino groups. This allows for direct halogenation of the ring. The positions ortho to the powerful activating amino group are sterically hindered by the methyl groups, and the para position is occupied by the methoxy group. Therefore, halogenation is expected to occur at the positions ortho to the methoxy group (positions 3 and 5).

However, a well-established process for the chlorination of 2,6-dialkylanilines demonstrates that halogenation can be directed to the para position relative to the amino group if that position is available. In the case of 2,6-dimethylaniline (B139824), direct chlorination is challenging, but the reaction can be controlled by first forming the anilinium salt. A process has been patented for the preparation of 4-chloro-2,6-dialkylanilines where the ammonium salt of the aniline is reacted with a chlorinating agent like chlorine gas or sulfuryl chloride in an inert solvent. For example, treating a solution of 2,6-dimethylaniline saturated with HCl gas with chlorine in CCl4 at 10-15°C can produce 4-chloro-2,6-dimethylaniline.

| Starting Material | Halogenating Agent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2,6-Dimethylaniline (as HCl salt) | Chlorine (Cl2) | Carbon Tetrachloride (CCl4) | 10-15°C, 4 hrs | 4-Chloro-2,6-dimethylaniline | Not specified |

| 2,6-Dimethylaniline | Sulfuryl Chloride (SO2Cl2) | Carbon Tetrachloride (CCl4) | 45-50°C | 4-Chloro-2,6-dimethylaniline | 70% |

| 2-Ethyl-6-methylaniline (as HCl salt) | Chlorine (Cl2) | Carbon Tetrachloride (CCl4) | 10-15°C, 3 hrs | 4-Chloro-2-ethyl-6-methylaniline | 66% |

Reactions with Naphthoquinones

The synthesis of 2-amino-1,4-naphthoquinone derivatives through the reaction of anilines with naphthoquinones is a well-established transformation in organic chemistry, yielding compounds with significant biological and material science applications. While direct experimental data for the reaction of this compound with naphthoquinones is not extensively documented in readily available literature, several advanced synthetic methodologies for analogous reactions provide a strong basis for predicting the reactivity and outlining potential synthetic routes. These methods primarily involve the nucleophilic addition of the aniline to the naphthoquinone ring, followed by an oxidation step.

The reaction of primary amines with 1,4-naphthoquinone typically results in the formation of 2-amino-1,4-naphthoquinones beilstein-journals.org. The presence of substituents on the aniline ring, such as the methoxy and dimethyl groups in this compound, can influence the reaction's feasibility and outcome. Anilines with electron-donating groups, like methoxy and methyl, are generally reactive in these transformations nih.gov. For instance, the reaction of p-methoxyaniline with 1,4-naphthoquinone to produce 2-(p-methoxy-anilino)-1,4-naphthoquinone has been reported beilstein-journals.org.

Several modern synthetic techniques have been developed to facilitate the efficient synthesis of 2-anilino-1,4-naphthoquinone derivatives, which could be applicable to the reaction with this compound.

Ultrasound-Assisted Synthesis: A clean, rapid, and simple method for the preparation of phenylamino-1,4-naphthoquinones involves the use of ultrasound irradiation nih.gov. This technique has been successfully applied to anilines bearing electron-donating substituents, affording good yields in shorter reaction times compared to conventional heating methods nih.gov. The proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the aniline and the naphthoquinone nih.gov.

Base-Mediated Oxidative Coupling: A transition-metal-free approach utilizing potassium tert-butoxide (t-BuOK) as a mediator for the oxidative coupling amination of 1,4-naphthoquinone with various amines has been developed rsc.orgrsc.org. This method proceeds at room temperature under an air atmosphere and has shown good functional group tolerance, accommodating a range of substituted anilines rsc.orgrsc.org. The reaction is believed to proceed through a Michael addition followed by oxidation of the intermediate hydroquinone.

Lewis Acid Catalysis: The use of Lewis acids such as cerium(III) chloride (CeCl₃·7H₂O) or iron(III) chloride (FeCl₃) can catalyze the Michael addition of anilines to 1,4-naphthoquinone mdpi.com. These catalysts enhance the electrophilicity of the naphthoquinone, facilitating the nucleophilic attack by the aniline. The reactions are typically carried out in a suitable solvent like ethanol at room temperature mdpi.com.

The steric hindrance posed by the two ortho-methyl groups in this compound is a critical factor to consider. While anilines with various electronic and steric properties have been successfully employed in these reactions, significant steric bulk around the amino group might necessitate harsher reaction conditions or the use of more active catalytic systems to achieve satisfactory yields rsc.org.

Based on these established methodologies, a plausible synthetic approach for the reaction of this compound with a naphthoquinone, such as 1,4-naphthoquinone, can be proposed. The following table outlines potential reaction conditions and the expected product, drawing analogies from the synthesis of similar 2-anilino-1,4-naphthoquinone derivatives.

| Naphthoquinone Reactant | Amine Reactant | Proposed Conditions | Expected Product | Reference Analogy |

| 1,4-Naphthoquinone | This compound | Ultrasound, Ethanol, Room Temperature | 2-((4-Methoxy-2,6-dimethylphenyl)amino)naphthalene-1,4-dione | nih.gov |

| 1,4-Naphthoquinone | This compound | t-BuOK, DMF, Room Temperature, Air | 2-((4-Methoxy-2,6-dimethylphenyl)amino)naphthalene-1,4-dione | rsc.orgrsc.org |

| 1,4-Naphthoquinone | This compound | CeCl₃·7H₂O or FeCl₃, Ethanol, Room Temperature | 2-((4-Methoxy-2,6-dimethylphenyl)amino)naphthalene-1,4-dione | mdpi.com |

| 2,3-Dichloro-1,4-naphthoquinone | This compound | Triethylamine, Chloroform or Ethanol | 2-Chloro-3-((4-methoxy-2,6-dimethylphenyl)amino)naphthalene-1,4-dione | nih.gov |

Further optimization of reaction parameters such as solvent, temperature, and catalyst loading would likely be necessary to achieve high yields of the desired 2-((4-methoxy-2,6-dimethylphenyl)amino)naphthalene-1,4-dione derivatives.

Reaction Mechanisms and Kinetics

Mechanistic Investigations of 4-Methoxy-2,6-dimethylaniline Reactions

The following subsections provide a detailed examination of the reaction pathways involved in the oxidation of this compound.

The oxidation of this compound in the presence of a peroxidase enzyme and hydrogen peroxide has been shown to yield specific products through a proposed mechanistic pathway. In this reaction, the primary product is a crystalline purple compound identified as 2:6-dimethylbenzoquinone-4(4'-methoxy-2':6'-dimethyl) anil. scispace.com This transformation also results in the production of ammonia (B1221849) and methanol. scispace.com

Hydrolysis of the final purple oxidation product using sulfuric acid yields this compound and 2:6-dimethyl-p-benzoquinone, confirming its structure. scispace.com It is noteworthy that if the primary product of the oxidation were a free radical (MeO.C₆H₂Me₂.NH•), the formation of an azo compound would be expected in good yield; however, this was not detected in the experiments. scispace.com

Table 1: Products of Peroxidase-Mediated Oxidation of this compound scispace.com

| Starting Material | Oxidizing Agents | Main Product | Other Products |

| This compound | Peroxidase, Hydrogen Peroxide | 2:6-dimethylbenzoquinone-4(4'-methoxy-2':6'-dimethyl) anil | Ammonia, Methanol |

While specific research on the degradation of this compound using Advanced Oxidation Processes (AOPs) is limited in the available scientific literature, extensive studies have been conducted on the structurally similar compound, 2,6-dimethylaniline (B139824) (2,6-DMA). These studies provide valuable insight into the potential degradation pathways and mechanisms that could be applicable to this compound. AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are the primary agents of oxidation. researchgate.net

The Fenton process, which utilizes hydrogen peroxide and ferrous ions to generate hydroxyl radicals, has been effectively used to degrade 2,6-DMA. nih.gov Under optimal conditions (pH 2, 2 mM ferrous ion, and 20 mM hydrogen peroxide), a 70% removal efficiency of 2,6-DMA was achieved after three hours. nih.gov

The degradation proceeds through the formation of several intermediates. The reaction pathway involves the formation of ring-based compounds and their subsequent breakdown into short-chain organic acids. nih.gov Aromatic by-products identified during the Fenton oxidation of 2,6-DMA include 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone. nih.gov As the aromatic ring is broken, various carboxylic acids are formed, such as maleic acid, acetic acid, formic acid, and oxalic acid. nih.gov

Table 2: Intermediates Identified in the Fenton Oxidation of 2,6-Dimethylaniline nih.gov

| Class of Intermediate | Identified Compounds |

| Aromatic Intermediates | 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, 2,6-dimethylbenzoquinone, 3-hexanone |

| Carboxylic Acids | Maleic acid, Acetic acid, Formic acid, Oxalic acid |

The efficiency of the Fenton process can be enhanced through electrochemical methods. In the electro-Fenton (EF) process, the catalytic Fe²⁺ is continuously regenerated at the cathode, and hydrogen peroxide can also be generated in-situ, improving the degradation efficiency. ascelibrary.org Studies on 2,6-DMA show that the EF process achieves a significantly higher degradation efficiency (96.39%) compared to the conventional Fenton-like process (68.29%) under similar conditions. ascelibrary.org

The photoelectro-Fenton (PEF) process further improves degradation rates by using UV irradiation. nih.gov The UV light promotes the photoreduction of Fe³⁺ back to Fe²⁺ and can also directly photolyze hydrogen peroxide to generate more hydroxyl radicals. exeter.ac.uk For 2,6-DMA, the introduction of UV light significantly accelerates its degradation. nih.gov The final total organic carbon (TOC) removal efficiencies for 2,6-DMA were found to be 15% for the Fenton process, 60% for electro-Fenton, and 84% for photoelectro-Fenton, demonstrating the synergistic effect of electricity and light. nih.gov

Hydroxyl radicals (•OH) are the key reactive species responsible for the degradation of pollutants in AOPs. researchgate.net These radicals are highly reactive and non-selective, allowing them to oxidize a wide range of hazardous organic compounds. researchgate.net In the degradation of 2,6-DMA, hydroxyl radicals are believed to attack the molecule in two primary ways: addition to the aromatic ring and abstraction of a hydrogen atom from the amino group. nih.gov

Investigations into the by-products of 2,6-DMA degradation by •OH indicate that the methyl groups on the aromatic ring are not susceptible to attack. nih.gov Instead, the reaction leads to the formation of hydroxylated and nitrated derivatives such as 2,6-dimethyl-phenol, 2,6-dimethyl-nitrophenol, 2,6-dimethyl-hydroquinone, and 2,6-dimethyl-p-benzoquinone. nih.gov Subsequent attacks by hydroxyl radicals lead to the opening of the benzene (B151609) ring and the formation of smaller aliphatic carboxylic acids. nih.gov

Advanced Oxidation Processes (AOPs)

Kinetic Studies of Reaction Rates and Degradation

Kinetic studies are crucial for understanding the speed at which a reaction occurs. While specific kinetic data for this compound degradation is not widely reported, the kinetics of 2,6-DMA degradation provide a useful reference.

The degradation of 2,6-DMA by the electro-Fenton process has been shown to follow pseudo-first-order kinetics. researchgate.net In studies using Fenton's reactions to generate hydroxyl radicals, the reaction between •OH and 2,6-DMA is a second-order reaction. researchgate.net A competitive kinetics technique, using aniline (B41778) as a reference compound, was employed to determine the intrinsic second-order rate constant. researchgate.net

In batch studies under various conditions, the second-order rate constants for the reaction of 2,6-DMA with •OH were found to be in the range of 1.59 x 10¹⁰ to 1.80 x 10¹⁰ M⁻¹s⁻¹, with a mean value of 1.71 x 10¹⁰ M⁻¹s⁻¹. nih.gov This high rate constant indicates a very rapid reaction, which is characteristic of the interaction between hydroxyl radicals and aromatic compounds. researchgate.net

Table 3: Kinetic Data for the Degradation of 2,6-Dimethylaniline (2,6-DMA)

| Process | Kinetic Model | Rate Constant | Reference |

| Electro-Fenton | Pseudo-first-order | - | researchgate.net |

| Reaction with •OH | Second-order | 1.71 x 10¹⁰ M⁻¹s⁻¹ (mean) | nih.gov |

Catalytic Reaction Mechanisms Involving this compound

This compound can participate in various catalytic reactions, with the mechanism being dependent on the catalyst and reaction conditions.

One well-documented catalytic reaction is its oxidation catalyzed by the enzyme peroxidase in the presence of hydrogen peroxide. The proposed mechanism for this reaction involves the enzymatic generation of radical intermediates from the aniline, which then undergo coupling and further oxidation to form the final dimeric product. The reaction is initiated by the peroxidase enzyme, which activates the hydrogen peroxide, enabling it to oxidize the aniline substrate.

While specific research on other catalytic transformations of this compound is limited, related anilines are known to undergo a variety of metal-catalyzed reactions. For example, palladium-catalyzed reactions are common for aniline derivatives and are used in various synthetic applications. A patent for the synthesis of 2,6-dimethylaniline describes a gas-phase catalytic amination of 2,6-xylenol over a palladium catalyst on an alumina-magnesia support. acs.org Furthermore, photocatalytic N-methylation of nitroaromatics using a Pd/SiC catalyst has been reported, suggesting that aniline derivatives could potentially undergo similar photocatalytic transformations. mdpi.com

These examples indicate that this compound likely has a rich catalytic chemistry, with potential applications in synthesis and materials science, although further research is needed to fully explore these possibilities.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the molecular structure of 4-Methoxy-2,6-dimethylaniline by providing information about the hydrogen, carbon, and nitrogen atomic nuclei.

The proton NMR (¹H NMR) spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Although a complete, validated spectrum for this compound is not consistently reported across scientific literature, data from its use as a synthetic intermediate allows for the assignment of its characteristic signals. The expected signals in a deuterated chloroform (CDCl₃) solvent are based on the analysis of related structures and synthetic precursors. chemicalbook.comchemicalbook.com

Key proton signals include two singlets for the non-equivalent methyl and methoxy (B1213986) groups, a singlet for the aromatic protons, and a broad signal for the amine protons. The two methyl groups at positions 2 and 6 are chemically equivalent, as are the two aromatic protons at positions 3 and 5, leading to simplified signals.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H (2H) | ~6.5 | Singlet | 2H |

| Methoxy -OCH₃ (3H) | ~3.75 | Singlet | 3H |

| Amine -NH₂ (2H) | Variable (Broad) | Singlet | 2H |

Note: The chemical shift for the -NH₂ protons can vary depending on solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| C4 (C-O) | 150-155 |

| C1 (C-N) | 140-145 |

| C2, C6 (C-CH₃) | 120-125 |

| C3, C5 (C-H) | 115-120 |

| Methoxy (-OCH₃) | ~55 |

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct insight into the electronic environment of the nitrogen atom in the amino group. Specific experimental ¹⁵N NMR data for this compound is not prominently documented. nih.gov However, the chemical shift is influenced by the electronic effects of the substituents on the aniline (B41778) ring. The presence of two electron-donating methyl groups in the ortho positions and a strong electron-donating methoxy group in the para position is expected to increase the electron density at the nitrogen atom, resulting in a shift to a higher field (a lower ppm value) compared to unsubstituted aniline.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of this compound by probing its molecular vibrations.

While a complete experimental vibrational analysis for this compound is not available, a detailed assignment of its principal vibrational modes can be compiled by analogy with related molecules such as 4-methoxyaniline and 2,6-dimethylaniline (B139824). nist.govnist.gov The key functional groups—amine (-NH₂), methoxy (-OCH₃), methyl (-CH₃), and the substituted benzene (B151609) ring—give rise to characteristic bands.

Table 3: Principal Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| 3450 - 3350 | ν_as,s_(N-H) | Asymmetric & Symmetric N-H stretching |

| 3050 - 3000 | ν(C-H) | Aromatic C-H stretching |

| 2980 - 2850 | ν_as,s_(C-H) | Asymmetric & Symmetric C-H stretching (methyl & methoxy) |

| 1630 - 1600 | δ(N-H) | N-H scissoring (bending) |

| 1610 - 1580 | ν(C=C) | Aromatic ring stretching |

| 1520 - 1480 | ν(C=C) | Aromatic ring stretching |

| 1270 - 1230 | ν_as_(C-O-C) | Asymmetric C-O-C stretching (aryl ether) |

| 1050 - 1020 | ν_s_(C-O-C) | Symmetric C-O-C stretching (aryl ether) |

ν = stretching; δ = in-plane bending; γ = out-of-plane bending; as = asymmetric; s = symmetric.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound. Using electrospray ionization (ESI), a soft ionization technique, the protonated molecule [M+H]⁺ is readily observed. chemicalbook.comchemicalbook.com Experimental data from ESI mass spectrometry confirms the mass of the protonated molecule at a mass-to-charge ratio (m/z) of 152.1, which corresponds to the expected molecular weight of 151.21 g/mol . chemicalbook.comchemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a suitable method for the analysis of volatile aniline derivatives. While specific experimental fragmentation data for this compound is not extensively detailed in the literature, analysis of the closely related compound 2,6-dimethylaniline shows characteristic fragments that can be used to infer the fragmentation pattern. The electron ionization (EI) mass spectrum of 2,6-dimethylaniline shows a prominent molecular ion peak (m/z 121) and a base peak corresponding to the loss of a proton ([M-H]⁺, m/z 120). Other significant fragments are observed at m/z 106 (loss of a methyl group) and m/z 91. For this compound, analogous fragmentation would be expected, including the molecular ion at m/z 151, and key fragments arising from the loss of methyl (CH₃) and methoxy (OCH₃) radicals.

Theoretical predictions of mass spectrometry data, including collision cross-section (CCS) values which relate to the ion's shape and size, provide further insight. Predicted m/z values for various adducts of this compound are summarized in the table below.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 152.10700 | 130.5 |

| [M+Na]⁺ | 174.08894 | 139.9 |

| [M-H]⁻ | 150.09244 | 134.7 |

| [M]⁺ | 151.09917 | 131.3 |

| [M+K]⁺ | 190.06288 | 138.2 |

| [M+NH₄]⁺ | 169.13354 | 152.1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The structural components of a molecule that absorb light are known as chromophores. In this compound, the chromophore is the substituted benzene ring, specifically the aniline system. The absorption of UV radiation in organic molecules like this is typically restricted to functional groups containing valence electrons with low excitation energy.

The electronic transitions responsible for UV absorption in the aniline chromophore are primarily π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. shu.ac.uk The π electrons are located in the aromatic ring, while the non-bonding (n) electrons are the lone pair on the nitrogen atom of the amino group.

π → π Transitions*: These transitions are high-energy and result in strong absorption bands. For the related compound 2,6-dimethylaniline, absorption maxima are observed in isooctane at 233 nm and 284 nm, which are characteristic of the substituted benzene ring system.

n → π Transitions: These transitions involve the excitation of a non-bonding electron from the nitrogen atom to an antibonding π orbital of the aromatic ring. They are typically of lower energy and result in weaker absorption bands compared to π → π* transitions.

The presence of the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups, along with the methyl (-CH₃) groups, influences the energy levels of the molecular orbitals. These auxochromes tend to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. This effect is particularly pronounced in molecules where the dipole moment differs between the ground and excited states.

For aniline derivatives, increasing solvent polarity generally leads to a bathochromic (red) shift in the emission spectrum. This is because polar solvents can better stabilize the more polar excited state compared to the ground state, thus lowering the energy of the excited state and shifting the emission to a longer wavelength. The lone pair of electrons on the amino group in this compound contributes to an intramolecular charge transfer (ICT) character upon excitation, making the excited state more polar than the ground state. Therefore, it is expected that the emission spectrum of this compound will exhibit a red shift as the solvent polarity increases. This behavior is common for push-pull molecules containing electron-donor groups like dimethylaniline.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, reverse-phase HPLC (RP-HPLC) is the most common and effective method.

In a typical RP-HPLC setup, a non-polar stationary phase (such as a C18-silica column) is used with a polar mobile phase. A suitable mobile phase for this compound and related compounds consists of a mixture of acetonitrile and water, often with an acid modifier like formic acid or phosphoric acid to ensure the analyte is in a consistent ionic state and to improve peak shape. sielc.com For instance, a method developed for the similar compound 4-Methoxy-2-methylaniline utilizes these conditions. sielc.com

Detection is commonly achieved using a UV detector, as the aniline chromophore absorbs strongly in the UV range. Alternatively, for higher sensitivity and specificity, an electrochemical detector can be employed, which has been shown to achieve very low detection limits (in the ng/mL range) for compounds like 2,6-dimethylaniline.

Theoretical Chemistry and Computational Modeling

Molecular Geometry Optimization and Conformation Analysis

The three-dimensional arrangement of atoms in 4-Methoxy-2,6-dimethylaniline is dictated by a delicate balance of electronic and steric effects. Computational methods are essential for determining the most stable conformation and understanding the energetic barriers to rotation around key bonds.

The steric hindrance imposed by the two methyl groups at the 2 and 6 positions is expected to significantly influence the orientation of the amino group. In many 2,6-disubstituted anilines, the amino group is twisted out of the plane of the benzene (B151609) ring to alleviate steric strain. This twisting, however, comes at the cost of reduced π-conjugation between the nitrogen lone pair and the aromatic ring. DFT calculations can be used to perform a potential energy surface scan by systematically varying the C-C-N-H torsion angle to identify the minimum energy conformation and the rotational energy barrier.

Similarly, the orientation of the methoxy (B1213986) group is defined by the C-C-O-C torsion angle. While the methoxy group is less sterically demanding than the amino group, its orientation can still be influenced by interactions with the adjacent methyl groups.

Table 2: Predicted Key Torsion Angles in the Optimized Geometry of this compound

| Torsion Angle | Predicted Value (degrees) |

|---|---|

| C2-C1-N-H | 45° |

Note: These values are illustrative and based on structural data from analogous compounds.

The conformation of this compound is also stabilized by various intramolecular interactions. These can include weak hydrogen bonds and other non-covalent interactions. For instance, there may be weak C-H···N or C-H···O interactions between the methyl hydrogens and the lone pairs of the nitrogen or oxygen atoms. The Quantum Theory of Atoms in Molecules (QTAIM) is a computational tool that can be used to identify and characterize such weak interactions by analyzing the topology of the electron density. researchgate.net Studies on related 2,6-diaryl anilines have highlighted the importance of through-space cation-π interactions in stabilizing certain conformations, a principle that could also be relevant in the protonated form of this compound. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. conicet.gov.ar The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. thaiscience.info The energy and shape of these orbitals are key determinants of a molecule's ability to participate in chemical reactions. Analysis of the HOMO and LUMO can elucidate information regarding ionization potential, electron affinity, and chemical potential. conicet.gov.ar

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgajchem-a.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that a molecule is more reactive and less stable. scirp.org This gap is instrumental in determining the charge transfer interactions that can occur within a molecule. scirp.org

While specific DFT calculations for this compound are not detailed in the available literature, analysis of related aniline (B41778) derivatives provides context for the expected values. Computational studies on various substituted anilines using DFT methods (B3LYP/6-311G(d,p)) have determined their energy gaps. thaiscience.info

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-nitroaniline | -6.7915 | -2.9008 | 3.8907 |

| p-aminoaniline | -5.2131 | -0.6112 | 4.6019 |

| p-isopropylaniline | -5.6192 | -0.3224 | 5.2968 |

Data sourced from a study on substituted anilines to illustrate typical energy values. thaiscience.info

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. conicet.gov.arijert.org The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of most positive potential (electron-deficient), which are favorable for nucleophilic attack. thaiscience.infoijert.org Green denotes regions of neutral potential.

For a molecule like this compound, an MEP map would be expected to show negative potential (red) around the electronegative oxygen atom of the methoxy group and the nitrogen atom of the amine group, identifying them as likely sites for electrophilic interaction. ijert.org Positive potential (blue) would be anticipated around the hydrogen atoms of the amine group and methyl groups. ijert.org Such analysis provides crucial insights into intermolecular interactions and chemical reactivity. researchgate.net

Thermodynamic Property Prediction

Computational methods, particularly DFT, can be employed to predict the thermodynamic properties of molecules, such as the enthalpy of formation (ΔH), entropy (S), and heat capacity. scirp.orgconicet.gov.ar These calculations are vital for understanding the stability of a molecule and the energetics of chemical reactions. By performing frequency calculations on an optimized molecular geometry, it is possible to derive these thermodynamic parameters. scirp.org While specific predicted values for this compound are not available in the surveyed literature, the methodology is a standard practice in computational chemistry to evaluate the thermal behavior of compounds. mdpi.com

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronic technologies, such as optical switching and information processing. ajchem-a.comdtic.mil Organic molecules with extensive π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO responses. The key parameters that quantify these properties are the molecular polarizability (α) and the first-order hyperpolarizability (β). ajchem-a.com

Computational chemistry provides a reliable means to calculate these NLO properties. ajchem-a.com Theoretical studies on substituted anilines have shown that molecular structure heavily influences the NLO response. mq.edu.au For instance, the presence of electron-donating groups (like an amino group) and electron-withdrawing groups can enhance the first-order hyperpolarizability. mq.edu.au In this compound, the amino and methoxy groups are electron-donating, which can contribute to its NLO properties. Theoretical investigations have found that the addition of a methoxy group to an aniline structure can increase the first-order hyperpolarizability. mq.edu.au Calculations are typically performed using methods like Hartree-Fock or DFT to determine the dipole moment (μ), polarizability (α), and hyperpolarizability (β). ajchem-a.comjmcs.org.mx

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. |

| Polarizability | α | The tendency of the molecular electron cloud to be distorted by an external electric field. |

| First-Order Hyperpolarizability | β | A measure of the second-order, non-linear response of a molecule to an external electric field. It is a key indicator of a material's potential for NLO applications. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. researchgate.net The fundamental principle of QSAR is that the structural properties of a molecule, encoded in numerical descriptors, determine its activity. researchgate.net

Developing a QSAR model involves calculating a variety of molecular descriptors that represent the topological, electronic, or steric properties of the molecules. These descriptors are then used to build a regression model using statistical techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS). researchgate.net For instance, a QSAR study on a set of 81 aniline derivatives successfully modeled their lipophilicity (logP) using descriptors such as electrophilicity, van der Waals volume, and a hydrophilicity factor. researchgate.net Although this compound was not explicitly part of this study, it demonstrates how a QSAR model could be developed for a class of compounds that includes it to predict properties relevant to pharmacology and toxicology. researchgate.net

Applications in Advanced Chemical Research

Role in Organic Synthesis as a Building Block

In organic synthesis, 4-Methoxy-2,6-dimethylaniline is primarily utilized as a foundational molecular scaffold, or building block, for the construction of more complex molecules. The reactivity of its primary amine group, tempered by the adjacent methyl groups, allows for selective transformations. Researchers leverage this structure to introduce the 4-methoxy-2,6-dimethylphenyl moiety into larger molecular frameworks, particularly in the development of biologically active compounds and functional organic molecules.

A notable application is in the synthesis of complex sulfonamides. For instance, this compound serves as the starting amine for the preparation of compounds like Methyl 7-[3-(N-(4-methoxy-2,6-dimethylphenyl)aminosulfonyl)phenyl]heptanoate. chemicalbook.com In this synthesis, the aniline's nucleophilic amine group reacts with a sulfonyl chloride, demonstrating its utility in forming stable carbon-nitrogen and sulfur-nitrogen bonds. The resulting products are often investigated in medicinal chemistry for their potential therapeutic properties. The general class of anilines is well-established as a crucial starting point in drug discovery. umich.edu

The synthesis pathway highlights the compound's role as a key intermediate:

Reaction of the aniline (B41778) with a substituted benzenesulfonyl chloride.

Formation of an N-arylsulfonamide linkage.

Further modification of other functional groups on the molecule.

This strategic use of this compound allows chemists to systematically build molecular complexity and access novel chemical entities.

Catalysis Research

The distinct electronic and steric properties of this compound make it a compound of interest in the field of catalysis, both in the design of ligands that coordinate to metal centers and in the study of catalytic reaction mechanisms.

Ligands play a critical role in homogeneous catalysis by modulating the activity, selectivity, and stability of a metal catalyst. Anilines with bulky ortho substituents, such as 2,6-dimethylaniline (B139824) and its derivatives, are highly valued precursors for a class of ligands known as sterically demanding α-diimine or N-heterocyclic carbene (NHC) ligands.

While specific research focusing exclusively on this compound is specialized, the broader family of 2,6-dialkylanilines is extensively used. For example, 2,6-dimethylaniline is a key building block for synthesizing ligands used in ethylene (B1197577) polymerization catalysts. seahipublications.org The synthesis typically involves the condensation of the aniline with a diketone to form an α-diimine ligand. The bulky methyl groups create a crowded environment around the metal center (e.g., Palladium, Nickel, Iron), which influences the polymerization process, affecting the polymer's molecular weight and branching.

The presence of the para-methoxy group in this compound would further modify the electronic properties of such a ligand. As an electron-donating group, it would increase the electron density on the metal center, potentially altering the catalyst's reactivity and stability.

Table 1: Representative Ligand Synthesis Using a Substituted Aniline This table illustrates a general, representative reaction for how anilines similar in structure to this compound are used in ligand synthesis.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Application |

|---|---|---|---|---|

| 2,6-Dimethylaniline | 2,3-Butanedione | Acetic Acid, Reflux | α-Diimine Ligand | Olefin Polymerization |

| This compound | Glyoxal | Acid Catalyst | N-heterocyclic Carbene Precursor | Cross-coupling Reactions |

Beyond ligand synthesis, this compound itself can be a substrate in the development and mechanistic study of catalytic reactions. Its transformation can serve as a model for understanding how enzymes or synthetic catalysts function.

In early biochemical research, the oxidation of this compound was studied to elucidate the mechanism of peroxidase action. nih.gov This enzymatic reaction, involving hydrogen peroxide, provided insights into the role of the enzyme in mediating oxidation-reduction processes. The specific structure of the aniline allowed researchers to track the reaction products and propose a detailed mechanistic pathway for this class of enzymes.

Research Findings on Peroxidase-Catalyzed Oxidation nih.gov

Substrate: this compound

Enzyme: Peroxidase

Oxidant: Hydrogen Peroxide

Observation: Formation of colored oxidation products.

Significance: The study helped to model the substrate-enzyme interactions and the electron transfer steps involved in the catalytic cycle of peroxidases.

This work underscores the value of using well-defined molecular probes like this compound to understand complex catalytic systems.

Polymer Chemistry and Material Science

In the realm of material science, substituted anilines are precursors to functional polymers with interesting electronic and optical properties. The methoxy (B1213986) and methyl groups on this compound suggest its potential utility in creating tailored polymeric materials.

Polyaniline is one of the most studied intrinsically conducting polymers (ICPs) due to its straightforward synthesis, environmental stability, and tunable conductivity. wikipedia.org The electrical properties of polyaniline can be finely adjusted by substituting the aniline monomer.

Research into substituted polyanilines has shown that incorporating groups like methyl or methoxy onto the polymer backbone can significantly alter the final material's properties. For instance, polymers derived from 2,5-dimethylaniline (B45416) and 2-methoxyaniline have been synthesized and characterized. ciac.jl.cnikprress.org These substitutions can improve the polymer's solubility in common organic solvents, making it easier to process into thin films, and can modify its conductivity and electrochemical behavior.

Given this context, this compound is a promising, though less-explored, monomer for creating novel conductive polymers. The polymerization would likely proceed via oxidative coupling to form a poly(this compound) chain. The steric hindrance from the ortho-methyl groups would influence the polymer's chain conformation and packing, while the electron-donating methoxy group would impact its electronic band structure and doping characteristics.

Table 2: Properties of Substituted Polyanilines

| Monomer | Polymer | Key Property Modification | Potential Application |

|---|---|---|---|

| Aniline | Polyaniline | High conductivity upon doping | Antistatic coatings, sensors |

| 2-Methoxyaniline | Poly(2-methoxyaniline) | Improved processability, modified redox potentials | Corrosion protection |

| 2,5-Dimethylaniline | Poly(2,5-dimethylaniline) | Good solubility, environmental stability ciac.jl.cn | Electrochromic devices |

| This compound | Poly(this compound) | (Predicted) Enhanced solubility, sterically controlled morphology | Printable electronics |

In the field of OLEDs, organic molecules form the active layers responsible for light emission. The design of these molecules is critical for achieving high efficiency, stability, and specific emission colors. While a wide variety of organic structures, including those containing nitrogen heterocycles and amine functionalities, are used in OLED materials, specific research detailing the direct application of this compound in OLEDs is not widely reported in the scientific literature.

However, the broader class of aromatic amines and aniline derivatives are fundamental components in many materials used in OLEDs. They often serve as the core of:

Hole-Transporting Materials (HTMs): Aromatic amines facilitate the movement of positive charge carriers (holes) to the emissive layer.

Emissive Materials (Emitters): Aniline moieties can be incorporated into larger conjugated systems that form the light-emitting dopants or host materials.

Host Materials: They can form the matrix in which emissive dopant molecules are dispersed.

The electronic properties of the 4-methoxy-2,6-dimethylphenyl group make it a plausible candidate for inclusion in such materials, but its specific performance and advantages in OLED device structures have yet to be extensively documented.

Nonlinear Optical Materials

Derivatives of this compound are investigated for their potential in the field of nonlinear optical (NLO) materials. The core structure of this aniline is particularly suitable for creating "push-pull" systems, which are fundamental to second-order NLO applications. In these systems, the aniline moiety, with its electron-rich amino group and methoxy substituent, acts as a potent electron donor (the "push"). This donor group is connected via a π-conjugated bridge to an electron-acceptor group (the "pull").

This molecular architecture facilitates intramolecular charge transfer from the donor to the acceptor upon excitation by an intense light source, such as a laser. This charge transfer is responsible for the large change in dipole moment and high molecular first hyperpolarizability (β), a key measure of a molecule's NLO efficiency. Research into analogous push-pull chromophores has demonstrated significant NLO properties. For example, composite polymer materials doped with chromophores featuring an aniline donor moiety have shown high NLO coefficients, which are crucial for applications in electro-optic modulators and optical switching. muni.cz The strategic design of these molecules, by modifying the donor, acceptor, and conjugated bridge, allows for the fine-tuning of their optical properties. nih.gov

Table 1: NLO Properties of Representative Aniline-Derived Push-Pull Chromophores

| Chromophore Structure | Donor Moiety | Acceptor Moiety | NLO Coefficient (d33) | Reference |

|---|---|---|---|---|

| Quinoxaline-based | N,N-dibutylamino-3-ethylbenzene | Tricyanofuran | 75 pm V−1 (at 25 wt%) | muni.cz |

| Quinoxaline-based with bulky group | N,N-dibutylamino-3-ethylbenzene | Tricyanofuran with cyclohexylphenyl group | 97 pm V−1 (at 40 wt%) | muni.cz |

Medicinal Chemistry and Biological Activity Studies

Precursor in Pharmaceutical Synthesis

The structural framework of this compound, specifically the 2,6-dimethylaniline core, is a vital building block in the synthesis of numerous pharmaceutical agents. This moiety is central to the "-caine" family of local anesthetics, which are widely used in medical and dental procedures. For instance, the parent compound 2,6-dimethylaniline is the direct starting material for the synthesis of Lidocaine, one of the most common local anesthetics. muni.czacs.org The synthesis involves the acylation of the amine followed by a nucleophilic substitution to introduce the diethylamino group. acs.org

Similarly, this precursor is essential for producing other anesthetics in the same class, including Mepivacaine and Ropivacaine. nih.govgoogle.comnewdrugapprovals.org In these syntheses, the 2,6-dimethylaniline is typically condensed with a derivative of pipecolic acid to form the characteristic amide bond central to the drug's structure. nih.govchemicalbook.com The presence of the two methyl groups ortho to the amine is crucial for the efficacy and metabolic stability of these anesthetic molecules.

Furthermore, this compound itself is utilized as a reactive intermediate in the synthesis of complex molecules. A patent describes its use in the preparation of a benzenesulfonamide (B165840) derivative, highlighting its role as a versatile precursor for creating compounds with potential therapeutic applications, such as G-protein coupled receptor (GPCR) agonists for treating metabolic disorders. googleapis.com

Biological Activity of Derivatives

While this compound is primarily a synthetic intermediate, its derivatives, especially Schiff bases formed by the condensation of its amino group with various aldehydes, have been the subject of extensive research for their diverse biological activities.

Derivatives of substituted anilines are recognized for their potential as antioxidants. Schiff bases, in particular, are effective at scavenging free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) through mechanisms involving hydrogen atom or single electron transfer. nih.govnih.gov The antioxidant capacity is influenced by the substituents on the aromatic rings. The presence of electron-donating groups, such as the methoxy group in the this compound framework, can enhance radical scavenging activity by stabilizing the resulting phenoxyl radical. google.com

Studies on Schiff bases derived from closely related methoxyanilines have quantified this antioxidant potential. The scavenging effect is typically measured as the percentage of DPPH radical inhibition at various concentrations. google.com

Table 2: DPPH Radical Scavenging Activity of Representative Methoxyaniline Schiff Base Derivatives

| Derivative (from 3,5-dimethoxyaniline) | Concentration (µg/mL) | Scavenging Effect (%) | Reference |

|---|---|---|---|

| N-(4-hydroxy-3-methoxybenzylidene)-3,5-dimethoxyaniline | 100 | 51.1 | google.com |

| 150 | 60.7 | ||

| 200 | 71.4 | ||

| N-(3,4,5-trimethoxybenzylidene)-3,5-dimethoxyaniline | 100 | 50.2 | google.com |

| 150 | 60.4 | ||

| 200 | 70.0 |

The aniline scaffold is a key component in the design of novel anti-inflammatory agents. Derivatives are synthesized to inhibit the production of inflammatory mediators in immune cells like macrophages. acs.org A key target in inflammation is nitric oxide (NO), and excessive production by inducible nitric oxide synthase (iNOS) is linked to inflammatory conditions. justia.comcore.ac.uk Aniline-based compounds have been developed as inhibitors of iNOS.

Research on acridine (B1665455) derivatives synthesized from anilines has shown potent inhibition of tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine. The inhibitory concentration (IC₅₀) values demonstrate the efficacy of these compounds in suppressing inflammatory responses in macrophage and microglial cell lines. acs.org

Table 3: Anti-inflammatory Activity of Representative Aniline-Derived Acridines

| Compound | Cell Line | Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| (E)-2-Methoxy-9-(4-methoxyanilino)acridine | RAW 264.7 (macrophage) | TNF-α production | > 50 µM | acs.org |

| (E)-9-(4-(Dimethylamino)anilino)acridine | N9 (microglial) | TNF-α production | > 50 µM | acs.org |

| 9-Anilinoacridine | N9 (microglial) | TNF-α production | 27.8 µM | acs.org |

Derivatives synthesized from anilines, particularly Schiff bases and their metal complexes, exhibit significant antimicrobial and antifungal properties. The imine (-C=N-) group in Schiff bases is often critical for their biological activity, which can be further enhanced upon coordination with metal ions. These compounds have been tested against a range of pathogenic bacteria and fungi, including both Gram-positive and Gram-negative bacteria, as well as fungal species like Aspergillus niger and Candida albicans.

The efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. Studies on various methoxy-containing derivatives have demonstrated potent activity, sometimes comparable to standard antimicrobial drugs.

Table 4: Antimicrobial and Antifungal Activity of Representative Aniline and Methoxy Derivatives

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| (±)-4-methoxydecanoic acid | Candida albicans ATCC 60193 | 1.5 mM | |

| (±)-4-methoxydecanoic acid | Cryptococcus neoformans ATCC 66031 | 1.5 mM | |

| (R)-4-Methoxydecanoic acid | Candida albicans MTCC 227 | 0.019 mg/mL | |

| (R)-4-Methoxydecanoic acid | Aspergillus brasiliensis (niger) MTCC 281 | 0.019 mg/mL | |

| 2-octanoylbenzohydroquinone | Candida krusei | 2 µg/mL | |

| 2-octanoylbenzohydroquinone | Rhizopus oryzae | 4 µg/mL |

Antitumor and Anticancer Activity

Direct research on the antitumor or anticancer properties of this compound is not extensively documented in available scientific literature. However, studies on its parent compound, 2,6-dimethylaniline (also known as 2,6-xylidine), provide relevant insights into the biological activities of this class of molecules in the context of carcinogenesis.

Notably, research has indicated that 2,6-dimethylaniline may exhibit tumor-promoting activity rather than antitumor effects. A study in male F344 rats investigated its potential to promote nasal carcinogenesis after initiation with N-bis(2-hydroxypropyl)nitrosamine (DHPN). The results showed a significantly higher incidence of carcinomas in the nasal cavity of the group treated with both DHPN and 2,6-dimethylaniline (33%) compared to the group that received DHPN alone (5%). nih.gov The study also observed an increase in epithelial hyperplasias and dysplastic foci, primarily in the olfactory mucosa. nih.gov These findings suggest that 2,6-dimethylaniline has a tumor-promoting effect in the rat nasal cavity. nih.gov

While the methoxy group present in this compound can influence the biological activity of a compound, the carcinogenic potential of its core aniline structure warrants consideration. For instance, 2,6-dimethylaniline is classified as "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC), based on sufficient evidence in experimental animals. who.int

Enzyme Inhibition Studies

Currently, there is a lack of specific research focused on the enzyme inhibition properties of this compound. While aniline derivatives are studied for various pharmacological activities, dedicated studies detailing the inhibitory effects of this particular compound on specific enzymes are not prominent in the available literature.

Molecular Docking Studies in Drug Design

Specific molecular docking studies for this compound are not widely available in published research. However, molecular docking is a crucial computational technique used in drug design to predict the binding orientation and affinity of a molecule to a target protein. This method is frequently applied to compounds with similar structural motifs, such as anilinoquinazolines, in the development of new therapeutic agents, particularly in cancer research.

For example, in a study on novel 4-anilinoquinazoline (B1210976) derivatives, molecular docking was used to investigate their binding modes with the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ijcce.ac.ir The study found that a derivative bearing a 4-bromo-2-fluoroaniline (B1266173) substituent exhibited the best cytotoxic activity and showed effective binding with VEGFR-2, with a binding energy of -8.24 kcal/mol. ijcce.ac.ir Such studies illustrate how the aniline scaffold, a core component of this compound, is a key structure in designing molecules that can interact with biological targets, and highlights a potential area for future research for this compound.

Metabolism and Metabolites (e.g., in relation to lidocaine)

The metabolism of this compound itself is not extensively detailed, but significant research exists on its parent compound, 2,6-dimethylaniline, particularly in the context of the metabolism of the local anesthetic, lidocaine. 2,6-dimethylaniline is a primary metabolite of lidocaine. who.intnih.gov

Following administration in humans and rats, 2,6-dimethylaniline undergoes further biotransformation. The primary metabolic pathway involves oxidation. One of the major identified metabolites is 4-Hydroxy-2,6-dimethylaniline (4-HDMA), which is subsequently excreted in the urine. industrialchemicals.gov.au Another putative metabolite is N-hydroxy-2,6-dimethylaniline. The formation of this N-hydroxy metabolite is considered a critical step in the bioactivation of the compound; it is reactive and can covalently bind to macromolecules like hemoglobin, forming adducts. nih.gov The presence of these hemoglobin adducts has been confirmed in patients receiving lidocaine, indicating that this metabolic pathway occurs in humans. nih.gov

The table below summarizes the key metabolites of 2,6-dimethylaniline, the parent compound of this compound.

| Precursor Compound | Metabolite | Metabolic Process |

| Lidocaine | 2,6-Dimethylaniline | Cleavage Reaction |

| 2,6-Dimethylaniline | 4-Hydroxy-2,6-dimethylaniline | Oxidation |

| 2,6-Dimethylaniline | N-hydroxy-2,6-dimethylaniline | N-oxidation |

Environmental Chemistry Research

Degradation in Environmental Systems

Substituted anilines can be introduced into the environment through industrial discharge and the degradation of pesticides and dyes. nih.gov The environmental degradation of these compounds is largely driven by microbial activity. Various bacterial strains have been shown to degrade aniline and its derivatives.

Bacteria such as Delftia sp., Pseudomonas sp., and Achromobacter sp. can utilize aniline as a sole source of carbon, nitrogen, and energy. nih.govjst.go.jp The degradation pathway often begins with an oxidation step. For instance, the metabolism of aniline in Pseudomonas sp. CIT1 is initiated by aniline 1,2-dioxygenase, which leads to the formation of catechol. dtic.mil This is followed by the cleavage of the aromatic ring, typically through ortho- or meta-cleavage pathways, eventually mineralizing the compound to carbon dioxide, water, and ammonia (B1221849). dtic.milplos.org

The presence of substituents on the aniline ring, such as the methoxy and methyl groups in this compound, can influence the rate and pathway of degradation. Some microorganisms are unable to grow on certain substituted anilines; for example, Delftia sp. AN3 could not utilize 2-methylaniline or 4-methylaniline for growth. nih.gov In some cases, degradation occurs through co-metabolism, where the microorganism degrades the compound while growing on another substrate. nih.gov

Environmental Fate and By-products

The environmental fate of this compound is linked to its degradation pathways, which can generate various intermediate by-products. Studies on the chemical oxidation of its parent compound, 2,6-dimethylaniline, using processes like the Fenton reaction, have identified several intermediates.

The degradation proceeds through the formation of ring-based compounds and their subsequent breakdown into short-chain organic acids. mdpi.com The initial attack by hydroxyl radicals can lead to the formation of hydroxylated and oxidized derivatives. The aromatic ring is eventually cleaved, producing smaller, biodegradable organic acids before complete mineralization.

The table below lists the identified by-products from the chemical oxidation of 2,6-dimethylaniline.

| Precursor Compound | By-product/Intermediate |

| 2,6-Dimethylaniline | 2,6-Dimethylphenol |

| 2,6-Dimethylaniline | 2,6-Dimethylnitrobenzene |

| 2,6-Dimethylaniline | 2,6-Dimethylbenzoquinone |

| 2,6-Dimethylaniline | Maleic acid |

| 2,6-Dimethylaniline | Acetic acid |

| 2,6-Dimethylaniline | Formic acid |

| 2,6-Dimethylaniline | Oxalic acid |